![molecular formula C24H21ClFN3O2S B2548402 3-(2-氯苄基)-2-[(2-氟苄基)硫烷基]-6,7-二甲氧基-4(3H)-喹唑啉亚胺 CAS No. 860610-57-7](/img/structure/B2548402.png)
3-(2-氯苄基)-2-[(2-氟苄基)硫烷基]-6,7-二甲氧基-4(3H)-喹唑啉亚胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine" is a derivative of quinazolinimine, a class of heterocyclic aromatic organic compounds. Quinazolinimines are known for their diverse biological activities and potential therapeutic applications. The structure of the compound suggests it contains a quinazolinimine core with methoxy, chlorobenzyl, and fluorobenzyl substituents, which could influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinazolinimines can be achieved through various methods. One approach involves the condensation of 1-amino-3,3-dimethyl-3,4-dihydronaphthalene-2-carbonitrile with chloroacetyl chloride, followed by cyclization to form a chloromethyl quinazolinone derivative. This intermediate can then react with nucleophiles to introduce different substituents into the quinazolinone framework . Another method for synthesizing quinazolinimines includes the reaction of phenylchloroimines with 2-aminobenzonitrile, which allows for the introduction of various substituents at the C2 and N3 positions of the quinazolinimine core . Additionally, the synthesis of quinazolinimines from 2-fluorobenzonitriles has been reported to proceed under catalyst-free conditions, using KO(t)Bu as a promotor and 2-aminopyridines or amidines as reaction partners .
Molecular Structure Analysis
Quinazolinimines have a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The molecular structure of quinazolinimines can be further analyzed by single-crystal X-ray structure determination, which provides detailed information about the arrangement of atoms and the geometry of the molecule . The presence of substituents such as chlorobenzyl and fluorobenzyl groups can influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinazolinimines can participate in various chemical reactions due to their reactive imine functionality. The chloromethyl group present in some quinazolinone derivatives can act as an electrophile, reacting with nucleophiles to form new C-S bonds, leading to bis-quinazoline structures . The reactivity of quinazolinimines can also be exploited to introduce additional substituents at specific positions on the heterocyclic core, allowing for the generation of a diverse array of compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinimines are influenced by their molecular structure. The presence of electron-donating methoxy groups and electron-withdrawing chloro and fluoro substituents can affect the compound's polarity, solubility, and stability. These properties are crucial for the compound's behavior in chemical reactions and its pharmacokinetic profile in biological systems. The synthesis methods described in the literature suggest that these compounds can be obtained in moderate to good yields, indicating that they have practical synthetic accessibility .
科学研究应用
合成与表征
喹唑啉酮衍生物由于其多样的生物活性以及在药物化学中的潜在应用而引起了科学研究的极大兴趣。由于其与喹唑啉酮的结构相似性,本化合物可能具有相似的合成途径和应用。
合成功能化取代喹唑啉酮的一种方法涉及分子内亲电环化,从而产生具有潜在生物活性的各种衍生物 (N. Kut, M. Onysko, & V. Lendel, 2020)。这一过程突出了喹唑啉酮在生成复杂分子以供进一步研究方面的多功能性。
此外,人们已经探索了氯喹啉与硫亲核试剂的反应以合成新的喹啉衍生物,这强调了含硫化合物在药物化学中的作用,因为它们具有抗肿瘤和抗菌特性 (I. Aleksanyan & L. Hambardzumyan, 2014)。
生物活性及潜在应用
人们已经研究了喹唑啉酮衍生物的抗癌活性。例如,苯并喹唑啉酮的氨基和硫烷基衍生物在细胞系研究中显示出显着的抗癌活性,证明了喹唑啉酮衍生物在癌症治疗中的潜力 (M. Nowak et al., 2015)。
在酶抑制领域,喹唑啉酮类化合物已被证明可以增强 α-淀粉酶的活性,表明它们在与酶调节相关的治疗应用中具有潜在的用途 (M. Abass, 2007)。
此外,含硫喹唑啉衍生物的合成和生物学评价揭示了它们的抗真菌活性,为这些化合物在治疗真菌感染中的应用提供了另一条途径 (Guang-Fang Xu et al., 2007)。
属性
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dimethoxyquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN3O2S/c1-30-21-11-17-20(12-22(21)31-2)28-24(32-14-16-8-4-6-10-19(16)26)29(23(17)27)13-15-7-3-5-9-18(15)25/h3-12,27H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYVLRQJRXRLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC=CC=C4Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-2-[(2-fluorobenzyl)sulfanyl]-6,7-dimethoxy-4(3H)-quinazolinimine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[1-(2-Methylbenzyl)piperidin-4-yl]methyl}amino)quinoline-4-carboxylic acid](/img/structure/B2548319.png)
![[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl][4-(4-methoxyphenyl)piperazino]methanone](/img/structure/B2548320.png)
![N-cyclopentyl-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2548321.png)
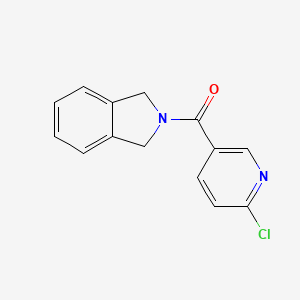

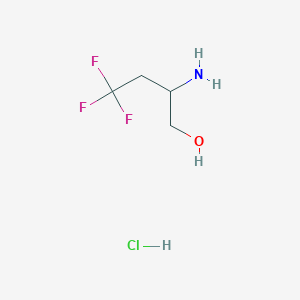

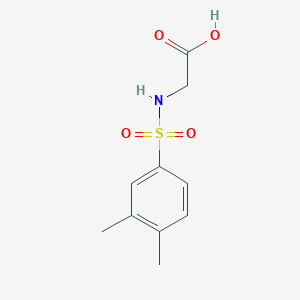
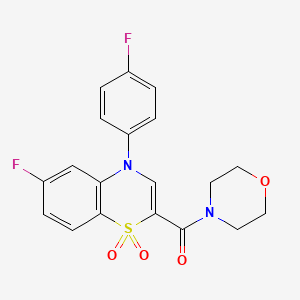
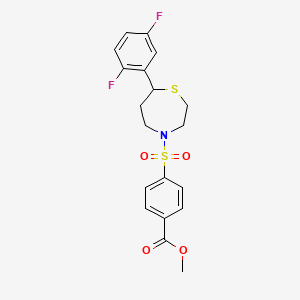


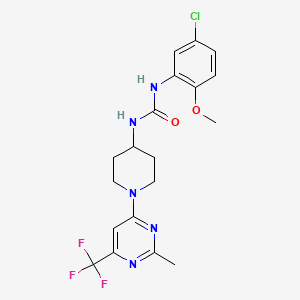
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2548341.png)